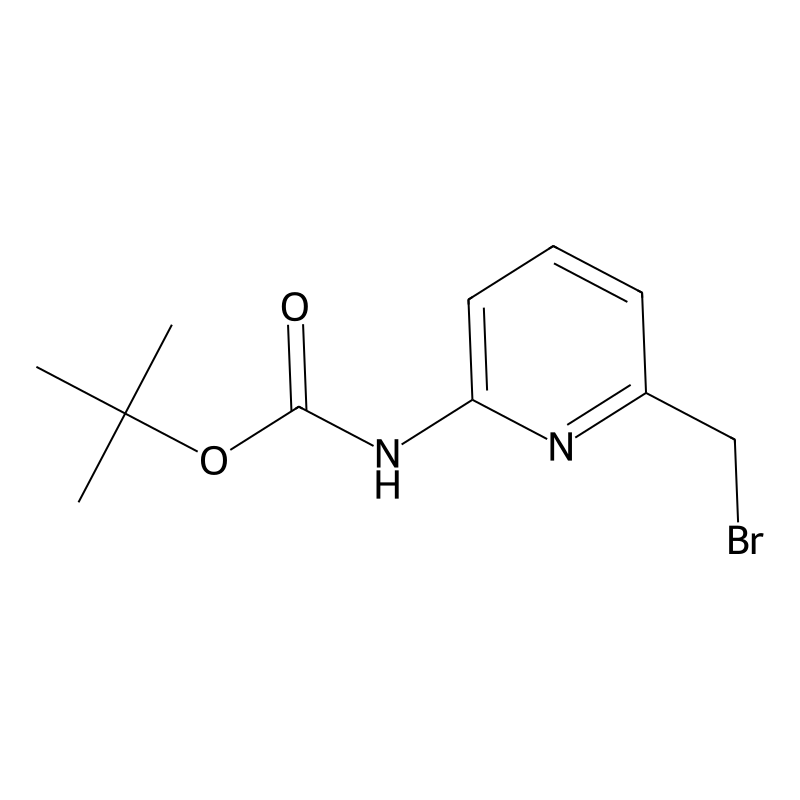Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 287.15 g/mol. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. The structure of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate includes a pyridine ring substituted with a bromomethyl group at the 6-position and a tert-butyl carbamate moiety, contributing to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions, often facilitated by a base like potassium carbonate.
- Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions using agents like potassium permanganate or lithium aluminum hydride.
Common Reagents and Conditions- Substitution: Nucleophiles (amines, thiols) with bases (e.g., potassium carbonate).
- Oxidation/Reduction: Potassium permanganate (oxidizing agent) or lithium aluminum hydride (reducing agent).
While specific biological activity data for tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is limited, pyridine derivatives are often investigated for their pharmacological properties. Compounds containing similar structures have shown potential antimicrobial, anti-inflammatory, and anticancer activities. The electrophilic nature of the bromomethyl group may enhance these biological activities by facilitating interactions with various biological targets .
The synthesis of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate typically involves two main steps:
- Bromination of Pyridine Derivative: A suitable pyridine derivative is brominated to introduce the bromomethyl group.
- Formation of Carbamate: The brominated pyridine is then reacted with tert-butyl carbamate in an organic solvent like dichloromethane, often at room temperature in the presence of a base.
This method can be scaled for industrial production while ensuring that purification stages meet quality standards.
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate has several applications across different fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Medicinal Chemistry: The compound can be utilized in studies related to enzyme mechanisms and as a building block for biologically active molecules.
- Industrial Use: It finds applications in producing specialty chemicals and materials.
The interaction studies involving tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate focus on its electrophilic properties. The bromomethyl group can react with nucleophiles in biological systems, potentially leading to covalent modifications of proteins or other biomolecules. This reactivity may inhibit or alter the function of these biomolecules, which is critical for understanding its potential therapeutic uses .
Several compounds share structural similarities with tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Tert-butyl (6-hydroxymethyl)pyridin-2-ylcarbamate | 323578-38-7 | Hydroxymethyl group instead of bromomethyl |
| Tert-butyl (6-methoxypyridin-2-ylcarbamate | Not listed | Methoxy substituent instead of bromine |
| Tert-butyl (5-bromopyridin-2-yl)carbamate | Not listed | Bromine at position 5 instead of 6 |
Uniqueness
The uniqueness of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate lies in its specific substitution pattern on the pyridine ring and its high reactivity due to the bromomethyl group. This reactivity distinguishes it from similar compounds that contain different substituents, allowing for diverse chemical transformations and potential applications in drug discovery and development.








